molecular formula C₁₀H₁₉N₂O₃ B016079 [(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl CAS No. 691364-98-4

[(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl

Cat. No. B016079
M. Wt: 215.27 g/mol
InChI Key: WMLWKMCEFYZLTC-BQBZGAKWSA-N
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Description

[(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl is a spin-labeled, achiral Calpha-tetrasubstituted amino acid, recognized for its applications as a beta-turn and 3(10)/alpha-helix promoter in peptides, an effective electron paramagnetic resonance probe, and fluorescence quencher (Martin et al., 2001).

Synthesis Analysis

The compound can be synthesized from 2,2,6,6-tetramethyl-4-oxo-piperidine through oxidation, followed by a Bucherer-Bergs synthesis, achieving the formation of the amino acid with good yield when reacting the derived amino acids with phosgene (Seidemann & Dulog, 1986).

Molecular Structure Analysis

Molecular structure analyses, including experimental and computational studies, have been conducted to understand the compound's non-linear optical properties and its interactions, potentially contributing to tubulin polymerization inhibition and anticancer activity (Jayarajan et al., 2019).

Chemical Reactions and Properties

The compound has been utilized in various oxidation reactions, demonstrating its capabilities as both a stoichiometric and catalytic oxidant. Its cost-effectiveness and environmental friendliness are highlighted through the synthesis of derivatives like Bobbitt's salt, showcasing a wide range of applications from alcohol oxidation to oxidative cleavage of benzyl ethers (Mercadante et al., 2013).

Physical Properties Analysis

The crystal structure of derivatives, such as the glucopyranoside conjugate, reveals an orthorhombic arrangement, indicating head-to-tail arrangements and providing insights into the compound's solid-state characteristics (Cinget et al., 1991).

Scientific Research Applications

  • Antioxidant Potential and Biomedical Applications : TEMPO derivatives, specifically the spin-labeled amides of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (trolox), have demonstrated antioxidant properties. These compounds are promising for application in biomedical studies, particularly those involving magnetic resonance imaging (MRI) (Yushkova et al., 2013).

  • Use in Material Science and Biochemistry : TEMPO, as a nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acid, has been found effective in inducing β-turn and 310/α-helix structures in peptides. It serves as a rigid electron spin resonance probe and fluorescence quencher, making it a valuable tool in material science and biochemistry (Toniolo et al., 1998).

  • Magnetic Moments and EPR Spectra in Metal Complexes : Complexes formed between metal ions and TEMPO derivatives have been studied for their magnetic moments and electron paramagnetic resonance (EPR) spectra. These properties suggest applications in fields that require an understanding of radicalic groups and their interactions with metals (Weissgerber & Schwarzhans, 1976).

  • Paramagnetic Monomer Synthesis : The synthesis of N-carboxyanhydride of 4-amino-4-carboxy-2,2,6,6-tetramethylpiperidine-1-oxyl, a paramagnetic monomer, has been reported. This is relevant for spin labeling, which is a technique used to study the motion and interaction of molecules in various systems (Seidemann & Dulog, 1986).

  • Synthesis of Spin-Labeled Peptides : TEMPO has been effectively incorporated into peptide sequences using solid-phase synthesis. This is important for research in peptide chemistry and biochemistry, especially in the context of studying structure and dynamics of biomacromolecules (Martin et al., 2001).

  • Electrochemical Properties in Organic Radical Batteries : TEMPO derivatives have been synthesized and evaluated for their electrochemical properties, specifically as cathode materials in organic radical batteries. This is indicative of the potential application of TEMPO in energy storage and conversion technologies (Xu et al., 2014).

Safety And Hazards

Specific safety and hazard information for “[(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl” is not available in the current literature3.


Future Directions

The future directions for research on “[(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl” could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. However, specific future directions are not outlined in the available literature.


Please note that this analysis is based on the currently available information and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be required.


properties

InChI

InChI=1S/C10H19N2O3/c1-9(2)5-6(11)7(8(13)14)10(3,4)12(9)15/h6-7H,5,11H2,1-4H3,(H,13,14)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLWKMCEFYZLTC-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(C(N1[O])(C)C)C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H]([C@H](C(N1[O])(C)C)C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90618936
Record name [(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl

CAS RN

691364-98-4
Record name [(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl
Reactant of Route 2
[(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl
Reactant of Route 3
[(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl
Reactant of Route 4
[(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl
Reactant of Route 5
[(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl
Reactant of Route 6
[(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl

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